molecular formula C11H17N5 B13537725 1-(4-(Piperazin-1-yl)phenyl)guanidine

1-(4-(Piperazin-1-yl)phenyl)guanidine

Cat. No.: B13537725
M. Wt: 219.29 g/mol
InChI Key: RUYWPOLAHPWPIF-UHFFFAOYSA-N
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Description

1-(4-(Piperazin-1-yl)phenyl)guanidine is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring attached to a phenyl group, which is further connected to a guanidine moiety. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for scientific research and potential therapeutic applications.

Preparation Methods

The synthesis of 1-(4-(Piperazin-1-yl)phenyl)guanidine typically involves the reaction of 4-(1-piperazinyl)aniline with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the guanidine group. The reaction can be represented as follows:

4-(1-piperazinyl)aniline+cyanamideThis compound\text{4-(1-piperazinyl)aniline} + \text{cyanamide} \rightarrow \text{this compound} 4-(1-piperazinyl)aniline+cyanamide→this compound

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-(Piperazin-1-yl)phenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the phenyl group is substituted with other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted derivatives of the original compound.

Scientific Research Applications

1-(4-(Piperazin-1-yl)phenyl)guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Piperazin-1-yl)phenyl)guanidine involves its interaction with specific molecular targets, such as receptors and enzymes. For example, derivatives of this compound have been shown to inhibit the reuptake of serotonin by binding to the serotonin transporter (SERT). This inhibition increases the availability of serotonin in the synaptic cleft, which can enhance mood and alleviate symptoms of depression . Additionally, the compound may interact with other neurotransmitter systems, contributing to its overall pharmacological effects.

Comparison with Similar Compounds

1-(4-(Piperazin-1-yl)phenyl)guanidine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various research and therapeutic applications.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

2-(4-piperazin-1-ylphenyl)guanidine

InChI

InChI=1S/C11H17N5/c12-11(13)15-9-1-3-10(4-2-9)16-7-5-14-6-8-16/h1-4,14H,5-8H2,(H4,12,13,15)

InChI Key

RUYWPOLAHPWPIF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)N=C(N)N

Origin of Product

United States

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